N-(4-Sulfamoylphenethyl)picolinamide

Description

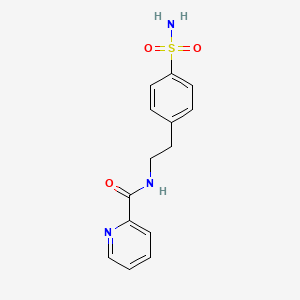

N-(4-Sulfamoylphenethyl)picolinamide is a sulfonamide-containing picolinamide derivative characterized by a phenethyl linker connecting the sulfamoyl group to the picolinamide core. The sulfamoyl group (-SO₂NH₂) enhances hydrophilicity and may influence binding affinity, while the phenethyl linker provides conformational flexibility compared to shorter or rigid linkers .

Properties

Molecular Formula |

C14H15N3O3S |

|---|---|

Molecular Weight |

305.35 g/mol |

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C14H15N3O3S/c15-21(19,20)12-6-4-11(5-7-12)8-10-17-14(18)13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18)(H2,15,19,20) |

InChI Key |

XWCMPGKTVGOYNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sulfamoylphenethyl)picolinamide typically involves the coupling of a picolinamide derivative with a sulfamoylphenethyl precursor. One common method involves the reaction of 4-sulfamoylphenethylamine with picolinic acid or its derivatives under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biocatalytic methods using engineered enzymes, such as nitrilases, have been explored to produce picolinamide derivatives in an environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

N-(4-Sulfamoylphenethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Sulfamoylphenethyl)picolinamide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry due to its chelating properties.

Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-Sulfamoylphenethyl)picolinamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis. The compound binds to the active site of these enzymes, disrupting their function and ultimately leading to the death of the fungal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-(4-Sulfamoylphenethyl)picolinamide and related picolinamide/sulfonamide derivatives:

Key Observations:

Substituent Position and Affinity :

- Replacement of 3-methoxy with 3-methylthio in picolinamide derivatives (Compounds 9 vs. 10) increased mGlu4 receptor affinity by 2.8-fold (IC₅₀ = 13.7 nM → 4.9 nM), likely due to improved hydrophobic interactions .

- The sulfamoyl group in this compound may enhance target binding via hydrogen bonding, similar to sulfonamide-containing antifungal agents in .

Linker Flexibility :

- The phenethyl linker in the target compound offers greater conformational flexibility compared to the benzyl linker in compound 3 or the carbamoylphenyl linker in compound 5a . This flexibility could improve binding to sterically constrained active sites.

Metabolic Stability :

- Methoxy groups (e.g., in Compound 9) are prone to oxidative metabolism, whereas methylthio groups (Compound 10) or sulfonamides (as in the target compound) may exhibit improved metabolic stability due to reduced susceptibility to cytochrome P450 enzymes .

Biological Activity

N-(4-Sulfamoylphenethyl)picolinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C14H15N3O3S and is characterized by a sulfonamide moiety attached to a phenethyl group and a picolinamide structure. Its molecular weight is approximately 301.35 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial cell wall synthesis, similar to other sulfonamide antibiotics.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity may be attributed to its ability to modulate signaling pathways related to inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is required to elucidate its full mechanism of action in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and proliferation.

- Cytokine Modulation : By affecting cytokine levels, it can alter immune responses.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through intrinsic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.

- Study 2 : An investigation into the anti-inflammatory effects revealed that treatment with this compound reduced interleukin-6 (IL-6) levels by 50% in lipopolysaccharide (LPS)-stimulated macrophages, suggesting significant anti-inflammatory potential.

- Study 3 : Research conducted on its anticancer effects demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM, highlighting its potential as an anticancer agent.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.